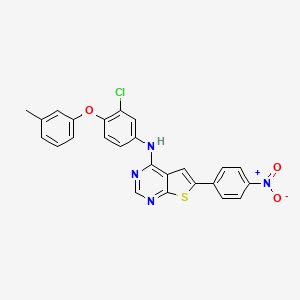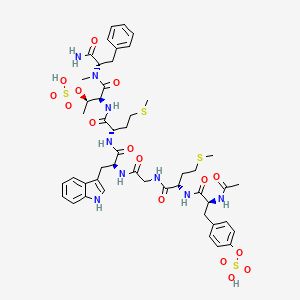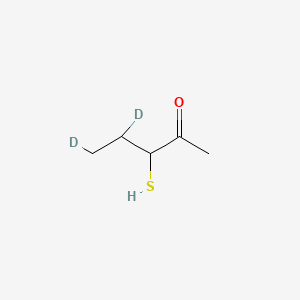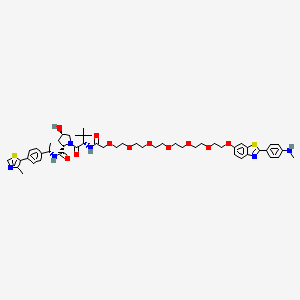
PROTAC |A-synuclein degrader 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC A-synuclein degrader 3 is a potent and selective compound designed to degrade alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC A-synuclein degrader 3 involves the conjugation of a ligand that binds to alpha-synuclein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Step 1: Synthesis of the alpha-synuclein binding ligand.
Step 2: Synthesis of the E3 ubiquitin ligase recruiting ligand.
Step 3: Conjugation of the two ligands via a linker.
Industrial Production Methods: Industrial production of PROTAC A-synuclein degrader 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Analytical methods to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC A-synuclein degrader 3 primarily undergoes:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to alpha-synuclein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated alpha-synuclein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the cellular environment.
Major Products:
Degraded alpha-synuclein fragments: Resulting from the proteasomal degradation process.
Wissenschaftliche Forschungsanwendungen
PROTAC A-synuclein degrader 3 has a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigating the role of alpha-synuclein in cellular processes and neurodegenerative diseases.
Medicine: Developing therapeutic strategies for Parkinson’s disease and other alpha-synuclein-related disorders.
Industry: Potential use in drug discovery and development for targeting undruggable proteins
Wirkmechanismus
The mechanism of action of PROTAC A-synuclein degrader 3 involves:
Binding to alpha-synuclein: The ligand specific to alpha-synuclein binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand recruits an E3 ubiquitin ligase.
Formation of a ternary complex: The PROTAC molecule forms a complex with alpha-synuclein and the E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase transfers ubiquitin molecules to alpha-synuclein, marking it for degradation by the proteasome
Vergleich Mit ähnlichen Verbindungen
- PROTAC A-synuclein degrader 1
- PROTAC A-synuclein degrader 2
- AUTOTAC compounds
Comparison:
- Selectivity: PROTAC A-synuclein degrader 3 is highly selective for alpha-synuclein compared to other similar compounds.
- Efficacy: It has shown higher efficacy in degrading alpha-synuclein aggregates in cellular and animal models.
- Mechanism: While AUTOTAC compounds utilize autophagy for degradation, PROTAC A-synuclein degrader 3 relies on the ubiquitin-proteasome system .
PROTAC A-synuclein degrader 3 represents a significant advancement in the field of targeted protein degradation, offering promising therapeutic potential for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C51H68N6O11S2 |
|---|---|
Molekulargewicht |
1005.3 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |
InChI-Schlüssel |
QABBEPRQMRXJDK-JNKORLQQSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


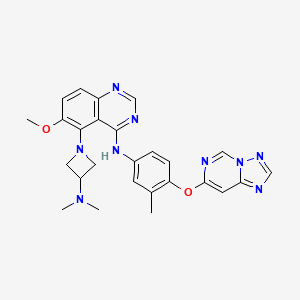
![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
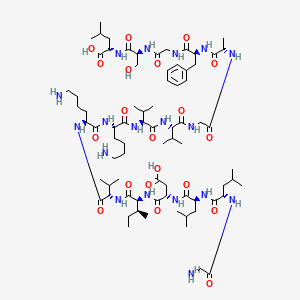
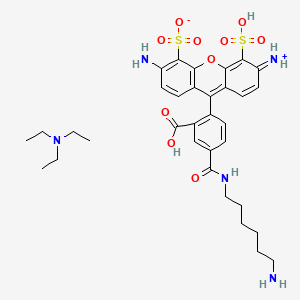
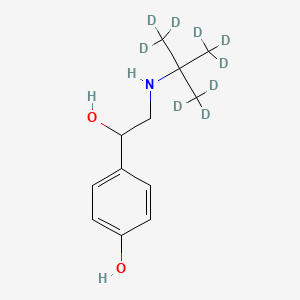
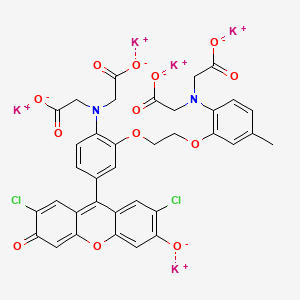
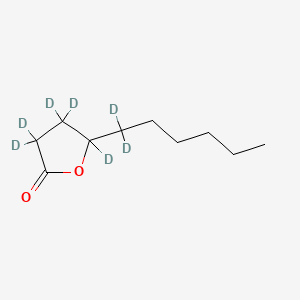
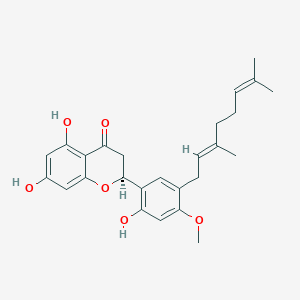
![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
